molecular formula C10H10N2O4 B1430355 methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate CAS No. 1388030-17-8

methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B1430355
CAS No.: 1388030-17-8
M. Wt: 222.2 g/mol
InChI Key: GIYCBOOSSVUHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This particular compound features a benzene ring fused to a diazepine ring, with a methoxy group at the 4-position and a carboxylate ester at the 5-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxyaniline as the starting material.

  • Formation of the Diazepine Ring: The aniline undergoes diazotization followed by cyclization to form the benzodiazepine core.

  • Oxidation and Esterification: The resulting benzodiazepine is then oxidized and esterified to introduce the carboxylate group, yielding the final product.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carboxylate ester.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as hydroxide or alkoxide ions, under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of benzodiazepines with various receptors. Medicine: Due to its structural similarity to other benzodiazepines, it is studied for potential therapeutic applications in anxiety and seizure disorders. Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, and the pathways involved are related to neurotransmitter modulation.

Comparison with Similar Compounds

  • Diazepam: A well-known benzodiazepine with similar sedative properties.

  • Alprazolam: Another benzodiazepine used for anxiety disorders.

  • Clonazepam: Used for seizure disorders and panic attacks.

Uniqueness: Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and research tools.

Properties

IUPAC Name

methyl 4-methoxy-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-8-5(9(13)16-2)3-4-6-7(8)12-10(14)11-6/h3-4H,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCBOOSSVUHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.